N,N,9-trimethylcarbazol-3-amine
Description
Properties
CAS No. |
94127-15-8 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N,9-trimethylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-16(2)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17(15)3/h4-10H,1-3H3 |
InChI Key |
NQRYAGXQHNVLSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Formation of Trimethylammonium Iodide
3-Amino-9-methylcarbazole undergoes exhaustive methylation using methyl iodide in the presence of sodium hydrogen carbonate. The reaction proceeds under mild conditions (20–25°C, 12–24 hours), producing 3-(trimethylammonium)-9-methylcarbazolium iodide as a crystalline intermediate. The sodium hydrogen carbonate acts as a weak base, facilitating deprotonation of the amino group and enhancing its reactivity toward methyl iodide.
Reduction of the Methiodide Salt
The trimethylammonium iodide intermediate is subjected to reduction using lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) or via thermal decomposition. LiAlH4 reduction occurs at 0–5°C, selectively cleaving the N–CH3 bond while retaining the aromatic carbazole framework. Alternatively, heating the methiodide to 150–200°C under inert atmosphere induces thermal decomposition, yielding this compound with comparable efficiency.
Key Advantages :
- High selectivity for dimethylamino group formation.
- Scalable under both solution-phase and solvent-free conditions.
Formylation-Reduction Strategy
An alternative approach involves formylation of 3-amino-9-methylcarbazole followed by reductive alkylation. This method circumvents challenges associated with direct methylation, particularly when steric hindrance limits reagent access.
Formylation of the Amino Group
Treatment of 3-amino-9-methylcarbazole with formic acid or acetic formic anhydride introduces a formyl protecting group, yielding 3-formamido-9-methylcarbazole. This step is typically conducted under reflux (100–120°C, 4–6 hours) in an aprotic solvent like toluene.
Reductive Methylation
The formamide intermediate is reduced using lithium aluminium hydride or hydrogen gas with a palladium catalyst. Reduction under hydrogen (1–3 atm, 50–80°C) selectively converts the formamide to a methylamino group. Subsequent methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) introduces the second methyl group, affording this compound.
Key Considerations :
- Requires two distinct steps for dimethylation.
- Formylation protects the amine during subsequent reactions, improving yield.
Comparative Analysis of Synthetic Routes
The choice of method depends on substrate availability, desired purity, and scalability. Below is a comparative overview:
| Method | Starting Material | Reagents/Conditions | Yield* | Key Challenges |
|---|---|---|---|---|
| Methiodide Reduction | 3-Amino-9-methylcarbazole | Methyl iodide, NaHCO3; LiAlH4 or heat | Moderate-High | Purification of quaternary salt |
| Formylation-Reduction | 3-Amino-9-methylcarbazole | Formic acid, LiAlH4/H2; Methyl iodide, K2CO3 | Moderate | Multi-step workflow |
*Yields inferred from analogous reactions in literature.
Synthesis of 3-Amino-9-Methylcarbazole Intermediate
The preparation of 3-amino-9-methylcarbazole, a critical precursor, involves:
Alkylation at the 9-Position
Carbazole is alkylated with methyl iodide in the presence of potassium hydroxide or sodium hydride. This Friedel-Crafts-type reaction typically occurs at 60–80°C in dimethyl sulfoxide (DMSO), yielding 9-methylcarbazole.
Nitration and Reduction
9-Methylcarbazole undergoes nitration using nitric acid in sulfuric acid at 0–5°C, selectively introducing a nitro group at the 3-position. Catalytic hydrogenation (H2, Pd/C, ethanol) reduces the nitro group to an amine, producing 3-amino-9-methylcarbazole.
Chemical Reactions Analysis
Types of Reactions: N,N,9-trimethylcarbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-3,9-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Carbazole-3,9-dione derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl carbazole derivatives.
Scientific Research Applications
N,N,9-trimethylcarbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photostability and fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N,9-trimethylcarbazol-3-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signal transduction pathways, particularly those involving oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Structural and Physical Properties
The substituents on the carbazole core significantly influence molecular weight, solubility, and crystallinity. Key comparisons include:
Table 1: Structural and Physical Properties of Carbazole Derivatives
- Phenyl substituents (e.g., N,9-diphenylcarbazol-3-amine) increase molecular rigidity and hydrophobicity, favoring applications in solid-state materials like OLEDs . Nitrobenzylidene groups introduce electron-withdrawing effects, altering electronic properties and reactivity .
Q & A
Advanced Research Question
- Structural Modifications : Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions to enhance aqueous solubility while retaining logP < 4 .
- Prodrug Approach : Temporarily mask the amine with acetyl or PEG groups, cleaved enzymatically in vivo .
- Co-Solvent Systems : Use DMSO/water or cyclodextrin inclusion complexes for in vitro assays .
How do substituents influence the electronic properties of the carbazole aromatic system?
Advanced Research Question
- DFT Calculations : Analyze HOMO/LUMO energies (e.g., methyl groups raise HOMO by ~0.3 eV, enhancing electron-donating capacity) .
- UV-Vis Spectroscopy : Monitor bathochromic shifts in absorption spectra (e.g., λmax increases by 15–20 nm with electron-withdrawing substituents) .
- Electrochemical Studies : Cyclic voltammetry reveals oxidation potentials correlated with substituent electronegativity (e.g., -OCH₃ lowers Eox by 0.2 V) .
What challenges arise in synthesizing enantiomerically pure this compound derivatives?
Advanced Research Question
- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) or enzymatic kinetic resolution .
- Asymmetric Catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated TD-DFT data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
